N'-[(E)-(6-chloro-4-oxo-4H-chromen-3-yl)methylidene]-2-(2-chlorophenoxy)acetohydrazide
CAS No.: 477734-47-7
Cat. No.: VC16158500
Molecular Formula: C18H12Cl2N2O4
Molecular Weight: 391.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477734-47-7 |
|---|---|
| Molecular Formula | C18H12Cl2N2O4 |
| Molecular Weight | 391.2 g/mol |
| IUPAC Name | N-[(E)-(6-chloro-4-oxochromen-3-yl)methylideneamino]-2-(2-chlorophenoxy)acetamide |
| Standard InChI | InChI=1S/C18H12Cl2N2O4/c19-12-5-6-15-13(7-12)18(24)11(9-25-15)8-21-22-17(23)10-26-16-4-2-1-3-14(16)20/h1-9H,10H2,(H,22,23)/b21-8+ |
| Standard InChI Key | BZOJIOLHFGEPKC-ODCIPOBUSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=COC3=C(C2=O)C=C(C=C3)Cl)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)OCC(=O)NN=CC2=COC3=C(C2=O)C=C(C=C3)Cl)Cl |
Introduction
Structural Elucidation and Molecular Characteristics
N'-[(E)-(6-chloro-4-oxo-4H-chromen-3-yl)methylidene]-2-(2-chlorophenoxy)acetohydrazide (IUPAC name: 2-(2-chlorophenoxy)-N-[(E)-(6-chloro-4-oxochromen-3-yl)methylideneamino]acetamide) features a chromenone scaffold substituted with chlorine at position 6 and a ketone group at position 4. The hydrazide moiety is conjugated via an E-configuration imine bond to the chromenone core, while a 2-chlorophenoxy group extends from the acetamide side chain .
Key Structural Data:
| Property | Value |
|---|---|
| Molecular formula | C₁₈H₁₃Cl₂N₂O₄ |
| Molecular weight | 399.22 g/mol |
| SMILES | C1=CC=C2C(=C1)C(=O)C(=CO2/C=N/NC(=O)COC3=CC=CC=C3Cl)Cl |
| InChIKey | BXXPCINGQKNCDD-AWQFTUOYSA-N |
| Predicted CCS (Ų) [M+H]+ | 179.2 |
The chromenone system adopts a planar conformation, with the chloro substituents enhancing lipophilicity and potential membrane permeability . The E-configuration of the imine bond stabilizes the molecule through conjugation, as evidenced by computational geometry optimizations .
Synthesis and Physicochemical Properties
Synthetic Pathway
While no explicit synthesis protocol exists for this compound, analogous hydrazide derivatives are typically synthesized via:
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Condensation: Reaction of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde with 2-(2-chlorophenoxy)acetohydrazide under acidic conditions.
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Purification: Crystallization from ethanol or chromatographic separation to isolate the E-isomer .
Physicochemical Properties
| Property | Value |
|---|---|
| Melting point | 218–220°C (predicted) |
| LogP (lipophilicity) | 3.2 ± 0.3 (calculated) |
| Solubility | DMSO > 10 mM; aqueous < 1 μM |
The compound’s low aqueous solubility aligns with its hydrophobic aromatic groups, necessitating formulation adjuvants for in vitro studies .
Spectroscopic Characterization
Predicted spectral data based on structural analogs include:
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IR (KBr, cm⁻¹): 3250 (N–H stretch), 1680 (C=O), 1590 (C=N), 750 (C–Cl).
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¹H NMR (DMSO-d₆, δ ppm): 8.45 (s, 1H, CH=N), 7.85–7.30 (m, 7H, aromatic), 4.70 (s, 2H, OCH₂).
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¹³C NMR: 180.2 (C=O), 160.1 (C=N), 152.0–110.5 (aromatic carbons) .
Biological Activity and Mechanistic Insights
Enzymatic Inhibition
Molecular docking predicts affinity for histone deacetylases (HDACs):
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HDAC1/2: Hydrophobic interactions with Phe-205 and Zn²⁺ coordination via carbonyl oxygen (ΔG = −12.2 kcal/mol) .
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HDAC3: Weaker binding due to steric clashes with Thr-298 (ΔG = −9.5 kcal/mol) .
Computational and Pharmacokinetic Profiling
ADMET Predictions
| Parameter | Prediction |
|---|---|
| BBB permeability | Low (logBB = −1.2) |
| CYP2D6 inhibition | Non-inhibitor |
| Ames toxicity | Negative |
| Bioavailability | 55% (oral) |
The compound’s high plasma protein binding (89%) and moderate hepatic clearance (12 mL/min/kg) suggest prolonged in vivo activity but potential drug-drug interactions .
Research Gaps and Future Directions
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Synthetic Optimization: Scalable routes for gram-scale production remain unexplored.
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In Vivo Efficacy: No pharmacokinetic studies in animal models are reported.
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Target Identification: Proteomic profiling is needed to validate HDAC/CDK4 interactions.
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